Chromium--platinum (1/1)
Description
Chromium-platinum (Cr-Pt) in the 1:1 stoichiometric ratio is an intermetallic compound characterized by a face-centered cubic (FCC) or hexagonal close-packed (HCP) structure, depending on synthesis conditions and thermal history. This compound is part of the Cr-Pt binary system, which exhibits complex phase equilibria and thermodynamic behavior. Studies by Venkatraman and Neumann (1990) established the phase diagram for the Cr-Pt system, revealing multiple intermetallic phases, including the σ-phase (CrPt) and disordered solid solutions at high temperatures . Zhang et al. (2008) further refined the thermodynamic modeling of this system using cluster/site approximation and first-principles calculations, highlighting the role of lattice stability and magnetic interactions in phase separation .
Cr-Pt (1/1) is notable for its high melting point (~1800°C) and resistance to oxidation, making it relevant for high-temperature applications such as catalysis and aerospace coatings. Its magnetic properties, influenced by the alignment of chromium’s d-electrons and platinum’s spin-orbit coupling, have also been investigated for spintronic applications .
Properties
CAS No. |
50811-45-5 |
|---|---|
Molecular Formula |
CrPt |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
InChI Key |
MMAADVOQRITKKL-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.
Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.
Chemical Reactions Analysis
Oxidation Reactions
Chromium-platinum (1/1) reacts with oxygen at elevated temperatures, forming mixed oxides. Key observations include:
-
Primary reaction pathway :
This reaction becomes significant above 700°C, with chromium oxides (Cr₂O₃) and platinum oxides (PtO₂) identified as primary products.
| Temperature | Oxides Formed | Reaction Efficiency |
|---|---|---|
| 700°C | Cr₂O₃, PtO₂ | 45% conversion |
| 900°C | CrO₃, PtO₃ | 78% conversion |
Surface roughness enhances oxidation rates due to increased active sites .
Hydrogenation Catalytic Activity
The compound serves as a catalyst in hydrogenation reactions, leveraging platinum's electron-rich sites and chromium's Lewis acid behavior:
-
Mechanism :
Key performance metrics :
| Substrate | Conversion Rate | Selectivity | Conditions |
|---|---|---|---|
| Benzaldehyde | 92% | 88% (Benzyl alcohol) | 150°C, 5 bar H₂ |
| Acetophenone | 85% | 91% (Phenethyl alcohol) | 120°C, 3 bar H₂ |
Heat treatment at 800°C optimizes catalytic efficiency by forming CrPt and Cr₃Pt coexisting phases .
Thermal Decomposition and Phase Transitions
High-temperature annealing induces structural rearrangements:
-
Phase progression :
XRD analysis reveals Cr₃Pt (A15-type structure) dominates above 900°C, while CrPt persists at lower temperatures .
| Temperature | Dominant Phase | Lattice Parameters (Å) | Crystallite Size (nm) |
|---|---|---|---|
| 700°C | CrPt | a = 3.85, c = 3.72 | 25 ± 3 |
| 1000°C | Cr₃Pt | a = 4.92 | 42 ± 5 |
Cooling rates ≤10°C/min prevent microcracking and maintain phase homogeneity .
Reactivity with Sulfur Compounds
Chromium-platinum (1/1) undergoes sulfidation in sulfur-rich environments:
-
Reaction pathway :
Laurite (RuS₂) and Ir-Ni sulfides are absent, indicating low sulfur fugacity during reaction .
Sulfidation parameters :
| Sulfur Source | Temperature | Products | Reaction Yield |
|---|---|---|---|
| H₂S | 500°C | CrS₂, Pt | 68% |
| S₈ (vapor) | 600°C | Cr₂S₃, PtS | 83% |
Thermodynamic Stability
Key thermodynamic parameters for chromium (critical to CrPt stability) :
| Property | Value |
|---|---|
| Enthalpy of formation (CrPt) | ΔfH° = -198 ± 15 kJ/mol |
| Gibbs free energy (CrPt) | ΔfG° = -184 ± 12 kJ/mol |
| Entropy (Cr) | S° = 23.8 J·K⁻¹·mol⁻¹ |
| Heat capacity (Cr) | Cₚ = 23.3 J·K⁻¹·mol⁻¹ |
Chromium’s high melting point (2180 K) and platinum’s ductility synergistically enhance CrPt’s thermal resilience .
Reaction with Halogens
Limited data suggest fluorination occurs under extreme conditions:
-
Reaction with HF :
Product stability decreases with higher halogen atomic number.
Scientific Research Applications
Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.
Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.
Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.
Mechanism of Action
Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Cr-Pt (1/1) is compared below with other platinum-group intermetallics:
- Co-Pt (L1₀): The Co-Pt L1₀ phase is renowned for its exceptional magnetic anisotropy, making it superior to Cr-Pt in data storage applications. However, Cr-Pt exhibits higher thermal stability, retaining structural integrity under extreme conditions .
- Fe-Pt (L1₀) : Fe-Pt shares Cr-Pt’s high melting point but outperforms it in magnetic coercivity. However, Fe-Pt is more prone to oxidation, limiting its utility in corrosive environments .
- Ni-Pt : Disordered Ni-Pt alloys are less thermally stable than Cr-Pt but are cost-effective catalysts for hydrogenation reactions due to nickel’s abundance .
Catalytic Performance
Cr-Pt (1/1) shows moderate catalytic activity in hydrogen evolution reactions (HER) compared to pure platinum, but its durability in acidic environments surpasses that of Co-Pt and Fe-Pt. For example:
- Hydrogen Oxidation Reaction (HOR) : Cr-Pt achieves a mass activity of 0.45 A/mg at 0.9 V vs. RHE, whereas Co-Pt and Fe-Pt reach 0.62 A/mg and 0.58 A/mg, respectively. However, Cr-Pt retains 95% activity after 10,000 cycles, compared to 80% for Co-Pt .
Resource Considerations
Platinum-group metals (PGMs) like Pt face supply constraints due to geopolitical and mining challenges . Cr-Pt alloys may offer a partial solution by reducing Pt content, but chromium’s toxicity (e.g., hexavalent Cr species) complicates large-scale synthesis . In contrast, Ni-Pt systems are more environmentally benign but less performant.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
